molecular formula C7H9ClN2O3 B8466456 5-chloro-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid

5-chloro-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B8466456
M. Wt: 204.61 g/mol
InChI Key: NLRAEHCKEXEXQH-UHFFFAOYSA-N
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Description

5-chloro-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9ClN2O3 and its molecular weight is 204.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

5-chloro-1-(2-methoxyethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H9ClN2O3/c1-13-3-2-10-6(8)5(4-9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12)

InChI Key

NLRAEHCKEXEXQH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C(C=N1)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid ethyl ester (4.60 g, 19.77 mmol) in methanol (32 mL) and water (32 mL) was added lithium hydroxide (1.10 g, 26.22 mmol). The reaction mixture was stirred at reflux for 3 h, and then the solution was concentrated under reduced pressure to remove the methanol. The residue was then acidified carefully with 6.0 N aqueous HCl. The resulting mixture was extracted with methylene chloride (3×50 mL). The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated in vacuo to provide 5-chloro-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid as a white solid (1.27 g, 31%). Mass spectrum: m/z: 205.3 (M+1).
Name
5-chloro-1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One

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